(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine is a complex organic compound that features a naphthalene ring, a thiophene ring, and a dimethylamine group
Vorbereitungsmethoden
The synthesis of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine typically involves multiple steps, including the formation of the naphthalen-1-yloxy and thiophen-3-yl intermediates, followed by their coupling with the dimethylamine group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthalene or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other derivatives of naphthalene and thiophene, such as:
Naphthalene-1-yl derivatives: These compounds share the naphthalene ring structure and may exhibit similar aromatic properties.
Thiophene-3-yl derivatives: These compounds contain the thiophene ring and can undergo similar chemical reactions.
Dimethylamine derivatives: Compounds with the dimethylamine group may have comparable reactivity and biological activity.
What sets (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine apart is its unique combination of these functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H21NOS |
---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19/h3-9,11,13-14,18H,10,12H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
HVZLSFQJZSADFM-SFHVURJKSA-N |
Isomerische SMILES |
CN(C)CC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.